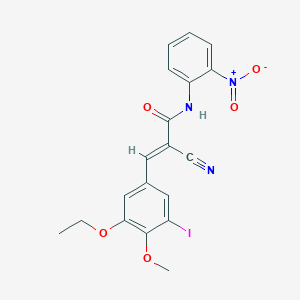![molecular formula C13H10N2O B7549560 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol
概要
説明
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: NBS for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and oxidized products depending on the specific reaction conditions employed .
科学的研究の応用
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the phenol group.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness
The presence of the phenol group in 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity towards certain molecular targets.
特性
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-12-3-1-2-9(7-12)11-6-10-4-5-14-13(10)15-8-11/h1-8,16H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTMLIRJNOYDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


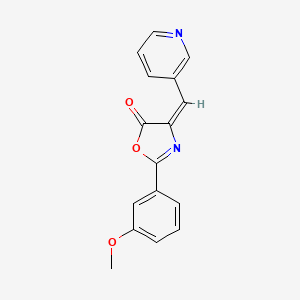
![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
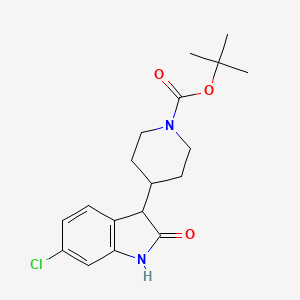
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
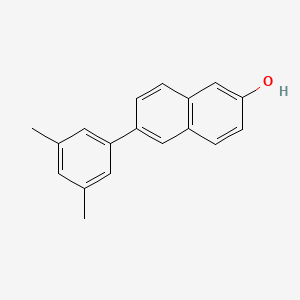
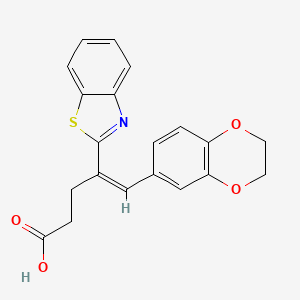
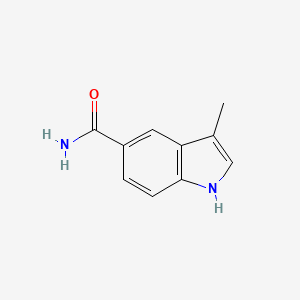
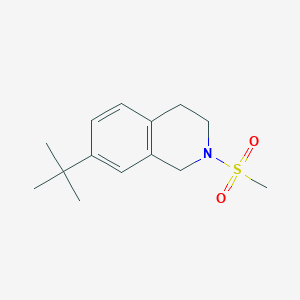
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
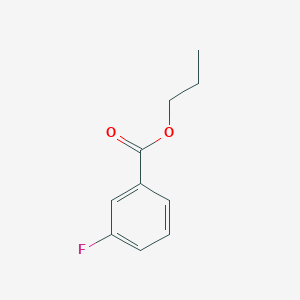
![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)
